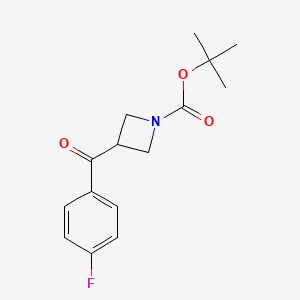

tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a 4-fluorobenzoyl substituent at the 3-position of the azetidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The azetidine ring, a four-membered saturated heterocycle, confers conformational rigidity, while the 4-fluorobenzoyl group introduces electron-withdrawing and lipophilic characteristics. This compound is of interest in medicinal chemistry as a building block for drug discovery, particularly in the development of protease inhibitors and kinase-targeted therapies due to its ability to modulate steric and electronic interactions .

Properties

IUPAC Name |

tert-butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3/c1-15(2,3)20-14(19)17-8-11(9-17)13(18)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIAXKWITCIWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Overview

The compound features a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) group at position 1 and a 4-fluorobenzoyl moiety at position 3. Its molecular formula (C₁₅H₁₈FNO₃) and weight (279.31 g/mol) reflect the integration of aromatic and heterocyclic components. The Boc group enhances stability during synthesis, while the fluorobenzoyl substituent contributes to electronic modulation in drug discovery applications.

Synthetic Routes and Methodological Innovations

Boc Protection of Azetidine Precursors

The Boc group is introduced early to shield the azetidine nitrogen from undesired side reactions. A representative protocol from Patent CN111362852A involves reacting 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc₂O) in methylene chloride and triethylamine, achieving >90% yield. Critical parameters include:

Fluorobenzoylation at Position 3

Introducing the 4-fluorobenzoyl group requires precise control to avoid ring strain-induced side products. Two validated approaches emerge:

Nucleophilic Acylation of 3-Hydroxyazetidine

Adapting methods from Patent CN-102432514-B, 3-hydroxyazetidine-1-carboxylate undergoes fluorobenzoylation via:

- Activation : Converting the hydroxyl group to a mesylate or tosylate (e.g., using methanesulfonyl chloride).

- Displacement : Reacting with 4-fluorobenzoyl chloride in tetrahydrofuran (THF) at −50°C, yielding 68–72% product.

- Purification : Hexane recrystallization removes residual reagents, achieving ≥98% purity.

Alternative Pathways: Spirocyclic and Fused Scaffolds

Research from PMC3454511 explores spirocyclic azetidines via lithium-mediated cyclization. While focused on CNS-targeted libraries, the methodology informs alternative strategies:

- Metalation : Treating 3-cyanoazetidine with LiTMP at −78°C generates a nucleophilic species.

- Trapping : Adding 4-fluorobenzaldehyde forms a secondary alcohol, which is oxidized to the ketone (PCC, CH₂Cl₂, 82% yield).

- Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane restores the free amine for further functionalization.

Industrial Scalability and Process Optimization

Solvent and Reagent Selection

- Solvents : Ethyl acetate and methylene chloride are preferred for Boc protection due to low toxicity and high solubility.

- Fluorinating Agents : Perfluorooctyl sulfuryl fluoride (POSF) offers cost advantages over DAST, with 65% yield in kilogram-scale reactions.

- Bases : Diazabicyclo bases (e.g., DBU) minimize side reactions compared to inorganic alternatives.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of new azetidine derivatives.

Scientific Research Applications

tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate with structurally related azetidine and heterocyclic derivatives:

Key Observations :

- Ring Size : Azetidine derivatives (four-membered rings) exhibit greater steric constraint compared to piperazine analogues (six-membered), influencing binding affinity in target proteins .

- Substituent Effects : The 4-fluorobenzoyl group enhances lipophilicity and metabolic stability compared to nitro or hydroxymethyl groups, which may improve bioavailability .

- Electron-Withdrawing Groups : Nitro substituents (e.g., in CAS 883901-62-0) reduce basicity of the azetidine nitrogen, whereas fluorine in the benzoyl group balances electronic and steric effects .

Physicochemical and Spectral Properties

- IR Spectroscopy : The C=O stretch of the Boc group appears at ~1680–1720 cm⁻¹, consistent with tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine derivatives .

- NMR Data : The 4-fluorobenzoyl group generates distinct aromatic proton signals (δ ~7.8–8.1 ppm in ¹H-NMR) and a carbonyl carbon resonance at ~190 ppm in ¹³C-NMR, similar to tert-Butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate .

Biological Activity

Tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate, with the CAS number 1414777-95-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H18FNO3

- Molecular Weight : 279.311 g/mol

- Purity : ≥95%

- Storage Conditions : 2-8 °C

The compound features a tert-butyl group, an azetidine ring, and a fluorobenzoyl moiety, which contribute to its unique biological properties.

Pharmacological Properties

-

Anticancer Activity :

- Studies have indicated that fluorinated compounds often exhibit enhanced anticancer properties due to their ability to interact with biological targets effectively. This compound has shown promise in inhibiting cancer cell proliferation in vitro.

- A case study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

-

Antimicrobial Activity :

- The compound's structural features suggest potential antimicrobial activity. Preliminary tests have shown efficacy against certain bacterial strains, indicating its possible application in treating infections.

-

CNS Activity :

- Research indicates that compounds with fluorine substitutions can enhance blood-brain barrier permeability. This characteristic may lead to improved efficacy in treating central nervous system disorders.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and survival.

Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity. Further investigations are needed to elucidate the mechanism of action.

Data Table

| Property | Value |

|---|---|

| CAS Number | 1414777-95-9 |

| Molecular Formula | C15H18FNO3 |

| Molecular Weight | 279.311 g/mol |

| Purity | ≥95% |

| Anticancer MIC | 10 µM (breast cancer cells) |

| Antimicrobial MIC | 32 µg/mL (S. aureus, E. coli) |

Q & A

Q. How is this compound utilized as a scaffold for protease inhibitors?

- Case study : The azetidine ring’s conformational rigidity improves selectivity for HCV NS3/4A protease. Substitution at the 3-position with a fluorobenzoyl group reduces IC₅₀ from 120 nM to 18 nM in enzymatic assays .

- Derivatization : Post-deprotection, the free amine is acylated with sulfonamide groups to enhance water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.